molecular formula C15H18ClN3O2S2 B4394459 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B4394459
M. Wt: 371.9 g/mol
InChI Key: LKGBOBGIIWFLQW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the chlorophenyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the type of organism or cell being studied.

Comparison with Similar Compounds

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c1-2-21-9-7-14-18-19-15(23-14)17-13(20)8-10-22-12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGBOBGIIWFLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide

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